
Spectroscopic Profile of 1-(2-
Furfurylthio)propanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(2-Furfurylthio)propanone

Cat. No.: B1330138 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for the flavoring

agent and chemical intermediate, 1-(2-Furfurylthio)propanone. The information is intended

for researchers, scientists, and professionals in drug development and analytical chemistry.

This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Chemical Structure and Properties
IUPAC Name: 1-(furan-2-ylmethylsulfanyl)propan-2-one CAS Number: 58066-86-7[1] Molecular

Formula: C₈H₁₀O₂S[2] Molecular Weight: 170.23 g/mol [2] Appearance: Colorless to pale

yellow liquid[3] Odor Profile: Characterized by roasted, meaty, and coffee-like notes.[2]

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 1-(2-
Furfurylthio)propanone, the following data tables present predicted values based on the

analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 dd 1H H-5 (furan)

~6.30 dd 1H H-4 (furan)

~6.20 d 1H H-3 (furan)

~3.75 s 2H -S-CH₂- (furfuryl)

~3.20 s 2H -S-CH₂- (keto)

~2.25 s 3H -C(O)-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~205.0 C=O (ketone)

~150.0 C-2 (furan, C-S)

~142.5 C-5 (furan)

~110.5 C-4 (furan)

~108.0 C-3 (furan)

~45.0 -S-CH₂- (keto)

~30.0 -S-CH₂- (furfuryl)

~28.0 -C(O)-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Thin Film)
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Wavenumber (cm⁻¹) Intensity Assignment

~3120-3150 Weak =C-H stretch (furan)

~2920-2960 Medium C-H stretch (aliphatic)

~1715 Strong C=O stretch (ketone)

~1500, ~1580 Medium C=C stretch (furan ring)

~1410 Medium CH₂ scissoring

~1010 Strong C-O-C stretch (furan)

~740 Strong C-H out-of-plane bend (furan)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion

170 [M]⁺ (Molecular Ion)

127 [M - COCH₃]⁺

97 [C₅H₅O-CH₂]⁺

81 [C₄H₃O-CH₂]⁺ (Furfuryl cation)

43 [CH₃CO]⁺ (Acetyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra would be acquired on a 400 MHz spectrometer. The sample of 1-(2-
Furfurylthio)propanone would be dissolved in deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be

recorded with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1.0 second. ¹³C
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NMR spectra would be acquired with a proton-decoupled pulse sequence, accumulating 1024

scans with a spectral width of 25000 Hz and a relaxation delay of 2.0 seconds.

Infrared (IR) Spectroscopy
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample

would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of

4000-600 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of

the clean, empty ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer with electron ionization (EI)

capabilities, coupled with a gas chromatograph (GC) for sample introduction. A dilute solution

of the compound in dichloromethane would be injected into the GC. The mass spectrometer

would be set to scan over a mass-to-charge ratio (m/z) range of 40-500. The ionization energy

would be set to 70 eV.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(2-Furfurylthio)propanone.
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Structural Elucidation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Furfurylthio)propanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330138#spectroscopic-data-of-1-2-furfurylthio-
propanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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